

Probarbital receptor binding affinity comparisons

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Compound Focus: Probarbital

CAS No.: 76-76-6

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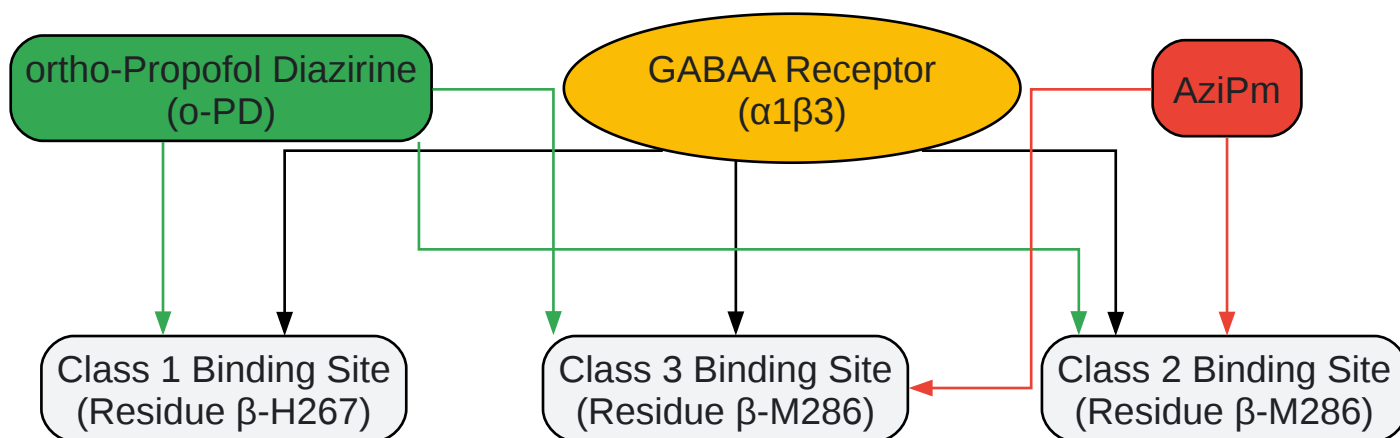
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Propofol Binding Sites on GABAA Receptors

Extensive research has identified that the intravenous anesthetic propofol acts as a positive allosteric modulator of GABAA receptors by binding to multiple specific sites [1] [2] [3]. The table below summarizes the three distinct classes of binding sites identified on $\alpha 1\beta 3$ GABAA receptors.

Binding Site Class	Location	Key Residues	Defining Evidence (Photolabeling Reagent)
Class 1 [1] [4]	Within β subunit, interface of transmembrane & extracellular domains	β -H267, β -Y143 [3] [4]	ortho-propofol diazirine (o-PD) [1]
Class 2 [1] [3]	$\beta(+)/\alpha(-)$ subunit interface in transmembrane region	β -M286, β -M227, α -I239 [1]	AziPm (meta-azi-propofol) [1] [3]
Class 3 [1]	$\alpha(+)/\beta(-)$ subunit interface in transmembrane region	β -M286, β -M227, α -I239 [1]	AziPm (meta-azi-propofol) [1]

The relationships between these sites, the receptors, and the experimental probes can be visualized in the following diagram.



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Key Experimental Protocols

The data on propofol binding sites was elucidated primarily through two sophisticated techniques:

- **Photoaffinity Labeling and Protection Assays [1] [4]:**
 - **Purpose:** To directly identify and map anesthetic binding sites on protein receptors.
 - **Methodology:** Researchers use photoreactive analogs of propofol (e.g., ortho-propofol diazirine and AziPm). These analogs are incubated with GABAA receptors (like $\alpha 1\beta 3$) and exposed to UV light, causing the compound to covalently cross-link to amino acids at the binding site. The labeled residues are then identified through techniques like mass spectrometry. Protection assays, where native propofol is added to compete with the analog, confirm binding specificity [1].
- **Site-Directed Mutagenesis and Functional Analysis [3]:**
 - **Purpose:** To determine the functional contribution of a specific putative binding residue to the overall anesthetic effect.
 - **Methodology:** Key residues identified through photolabeling (e.g., β -Y143, β -M286) are mutated to other amino acids (e.g., tryptophan). The functional impact of these mutations is assessed by expressing the mutant receptors in a system like *Xenopus* oocytes and measuring changes in the electrophysiological response (via two-electrode voltage clamp) to propofol application compared to wild-type receptors [3].

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3. Propofol Is an Allosteric Agonist with Multiple Binding Sites on ... [pmc.ncbi.nlm.nih.gov]
4. A propofol binding site on mammalian GABAA receptors ... [pmc.ncbi.nlm.nih.gov]

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